molecular formula C17H20N2 B14603155 4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline CAS No. 60165-03-9

4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline

Cat. No.: B14603155
CAS No.: 60165-03-9
M. Wt: 252.35 g/mol
InChI Key: SVXNMERJTIQRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an imine group (C=N) and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline can be achieved through the Schiff base formation reaction. This involves the condensation of 2,6-dimethylaniline with 2,6-dimethylbenzaldehyde under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Chloro-2-{[(2,6-Dimethylphenyl)imino]methyl}phenol

Uniqueness

4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of two dimethylphenyl groups and an imine linkage. These structural characteristics contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

60165-03-9

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[(2,6-dimethylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H20N2/c1-13-6-5-7-14(2)17(13)18-12-15-8-10-16(11-9-15)19(3)4/h5-12H,1-4H3

InChI Key

SVXNMERJTIQRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.